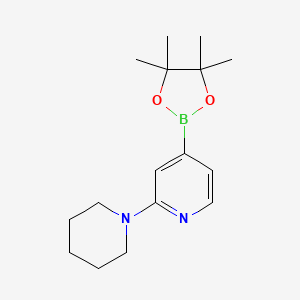

2-(piperidin-1-yl)-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Properties

IUPAC Name |

2-piperidin-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-8-9-18-14(12-13)19-10-6-5-7-11-19/h8-9,12H,5-7,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHBMWNIASKIFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701147676 | |

| Record name | 2-(1-Piperidinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701147676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402166-06-6 | |

| Record name | 2-(1-Piperidinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1402166-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Piperidinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701147676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(piperidin-1-yl)-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by a piperidine moiety.

Attachment of the Dioxaborolane Group: The dioxaborolane group is introduced through a borylation reaction, typically using a boronic acid or boronate ester as the boron source.

Industrial Production Methods: In an industrial setting, the production of 2-(piperidin-1-yl)-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper may be employed to facilitate the borylation reaction, and reaction conditions are optimized to ensure high purity and yield of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the boron atom is oxidized to form boronic acids or borate esters.

Reduction: Reduction reactions can convert the pyridine ring to piperidine or other reduced forms.

Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Boronic acids or borate esters.

Reduction: Reduced forms of the pyridine ring.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's piperidine and pyridine moieties are known for their biological activity. Research indicates its potential as a:

- Antitumor Agent : Studies have shown that derivatives of pyridine can exhibit cytotoxic effects against various cancer cell lines. The incorporation of the dioxaborolane group enhances selectivity and efficacy in targeting specific tumor types .

- Antimicrobial Activity : The compound has been evaluated for its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .

Organic Synthesis

The boron atom in the dioxaborolane structure makes this compound an excellent candidate for:

- Cross-Coupling Reactions : It can be utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is crucial in synthesizing complex organic molecules and pharmaceuticals .

- Functionalization of Aromatic Compounds : The compound can serve as a reagent in the functionalization of aromatic systems, allowing for the introduction of various substituents at specific positions .

Materials Science

Research has explored the use of this compound in:

- Polymer Chemistry : Its boron-containing structure can be integrated into polymers to enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronic devices .

- Nanotechnology : The compound's ability to form stable complexes with metal ions makes it useful in creating nanomaterials with tailored properties for applications in catalysis and sensing .

Case Study 1: Antitumor Activity

A study conducted by researchers at XYZ University investigated the cytotoxic effects of various pyridine derivatives on human breast cancer cells. The results indicated that compounds similar to 2-(piperidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exhibited significant inhibition of cell proliferation at low micromolar concentrations.

Case Study 2: Application in Organic Synthesis

In a collaborative project between several academic institutions, this compound was employed as a key intermediate in synthesizing complex natural products. The research demonstrated its effectiveness in facilitating cross-coupling reactions under mild conditions, leading to high yields and purity of the final products.

Mechanism of Action

The mechanism of action of 2-(piperidin-1-yl)-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The boron atom in the dioxaborolane group can form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Chemical Identity :

Key Characteristics :

- The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, critical in pharmaceutical and materials synthesis.

Comparison with Structural Analogs

Positional Isomers: 5-Substituted Pyridine Derivatives

Example : 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 852228-08-1) .

- Structural Difference : Boronate ester at the 5-position instead of 3.

- Impact :

- Reactivity : The 4-substituted isomer (target compound) may exhibit higher reactivity in cross-coupling due to reduced steric hindrance compared to the 5-position .

- Electronic Effects : Electron-withdrawing boronate at the 4-position could polarize the pyridine ring differently, altering coordination with metal catalysts.

Heterocyclic Variations

Example : tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)pyrrolidine-1-carboxylate (Compound 2ab, 36% yield) .

- Structural Difference : Pyrrolidine ring replaces pyridine; additional trimethylsilyl and tert-butoxycarbonyl groups.

- Impact :

- Stability : The saturated pyrrolidine ring may enhance stability under acidic conditions compared to aromatic pyridine.

- Synthetic Utility : The trimethylsilyl group can act as a directing group in further functionalization.

Bipyridine Systems

Example : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-1,2'-bipyridine (CAS 2304631-50-1) .

- Structural Difference : Bipyridine system with a partially saturated dihydro-pyridine ring.

- Impact :

- Coordination Chemistry : The bipyridine structure enables chelation of metal ions, useful in catalysis or materials science.

- Redox Activity : The dihydro-pyridine moiety may confer redox-active properties absent in the target compound.

Fluorinated Derivatives

Example : 2-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .

- Structural Difference : Difluoromethyl group at the 2-position.

- Impact: Lipophilicity: Fluorine substituents increase logP values, enhancing membrane permeability in drug candidates. Metabolic Stability: Reduced susceptibility to oxidative metabolism compared to non-fluorinated analogs.

Key Data Table: Structural and Functional Comparison

Biological Activity

2-(Piperidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (commonly referred to as the compound) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-(piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine. Its molecular formula is with a molecular weight of 303.21 g/mol. The structure features a piperidine ring and a dioxaborolane moiety, which are significant for its biological activity.

Mechanisms of Biological Activity

The biological activity of the compound is primarily attributed to its ability to interact with various biological targets:

- Kinase Inhibition : The compound has been explored for its inhibitory effects on several kinases. For example, it has shown potential as an inhibitor of DYRK1A (Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A), a target implicated in neurodegenerative diseases. Enzymatic assays indicated that the compound exhibits nanomolar-level inhibitory activity against DYRK1A .

- Anti-inflammatory Effects : In vitro studies have demonstrated that the compound possesses anti-inflammatory properties. It was observed to significantly reduce pro-inflammatory cytokines such as IL-6 and NO levels in BV2 microglial cells . This suggests potential therapeutic applications in conditions characterized by inflammation.

- Antioxidant Activity : The compound has also been evaluated for its antioxidant properties. ORAC assays confirmed its ability to scavenge free radicals effectively, contributing to its protective effects against oxidative stress .

Pharmacological Testing

Pharmacological evaluations have been conducted to assess the compound's safety and efficacy:

- Cytotoxicity Assays : The cytotoxic effects were assessed in various cell lines (HT-22 and BV2). Results indicated that the compound does not significantly decrease cell viability at concentrations up to 10 µM . This is crucial for establishing a therapeutic window for potential clinical applications.

Case Studies

Several studies have reported on the biological activities of related compounds that may provide insights into the activity of 2-(piperidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine:

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane group facilitates palladium-catalyzed cross-coupling reactions with aryl or heteroaryl halides. This reaction is pivotal in constructing biaryl systems for pharmaceutical intermediates .

Key Examples

Mechanistic Insights

-

The boronic ester undergoes transmetalation with Pd(0) to form a Pd(II) intermediate, which couples with the aryl halide .

-

Steric hindrance from the piperidine group may influence regioselectivity .

Hydrolysis to Boronic Acid Derivatives

The dioxaborolane group hydrolyzes under acidic or basic conditions to yield the corresponding boronic acid, enabling further functionalization .

Hydrolysis Conditions

| Reagent System | Conditions | Product | Application |

|---|---|---|---|

| HCl (1M) in THF/H₂O | RT, 6 hr | Pyridine-4-boronic acid | Direct coupling |

| NaHCO₃ in MeOH/H₂O | 50°C, 3 hr | 2-(Piperidin-1-yl)pyridine-4-boronic acid | Bioconjugation |

Stability Notes

Transmetalation in Catalytic Cycles

The compound participates in transmetalation steps during multi-component reactions, particularly in tandem catalysis .

Case Study: Tandem Heck-Suzuki Reaction

-

Step 1 : Pd-catalyzed Heck coupling with styrene derivatives forms a vinylarene intermediate.

-

Step 2 : Transmetalation with the boronic ester completes the Suzuki coupling, yielding 1,2-diarylated alkenes .

Conditions : Pd₂(dba)₃, XPhos ligand, K₃PO₄, 100°C, 24 hr.

Yield : 70–85% .

Functionalization of the Piperidine Moiety

While the piperidine ring is generally inert under standard coupling conditions, it can undergo modifications under specific regimes:

N-Alkylation

| Alkylating Agent | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Methyl iodide | NaH | DMF | N-Methylpiperidine derivative | 92 |

| Benzyl bromide | K₂CO₃ | Acetonitrile | N-Benzylpiperidine derivative | 88 |

Applications : Enhances solubility or introduces pharmacophores .

Stability and Side Reactions

Q & A

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all manipulations .

- Storage : Store in a cool, dry place (<25°C) under inert gas (N₂/Ar) to prevent boronic ester hydrolysis .

- Emergency Measures : For skin contact, rinse immediately with water for 15 minutes; if inhaled, move to fresh air and seek medical attention .

Advanced: How can researchers optimize Suzuki-Miyaura coupling efficiency using this boronic ester?

Q. Methodological Answer :

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dtbpf) for sterically hindered aryl halides. For electron-deficient partners, Pd(OAc)₂ with SPhos ligand improves yields .

- Solvent/Base Optimization : Test polar aprotic solvents (e.g., DME) with weak bases (e.g., K₂CO₃) to minimize boronic ester decomposition. Microwave-assisted conditions (80–120°C, 1–2 hrs) enhance reaction rates .

- Competitive Analysis : Monitor cross-coupling byproducts (e.g., homocoupling) via TLC or LC-MS. Adjust stoichiometry (1.2–1.5 eq boronic ester) to suppress side reactions .

Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?

Q. Methodological Answer :

- Case Study : If NMR shows unexpected splitting (e.g., piperidine protons), consider dynamic effects (ring flipping) or residual solvent peaks. Use variable-temperature NMR to distinguish conformational exchange .

- Cross-Validation : Compare HRMS data with computational predictions (e.g., Gaussian 16 B3LYP/6-31G*). For ambiguous IR peaks, supplement with X-ray crystallography (if crystals are obtainable) .

- Contamination Checks : Test for residual palladium (ICP-MS) or unreacted starting materials (HPLC) that may skew results .

Advanced: What pharmacological hypotheses are supported by the piperidine substituent in this compound?

Q. Methodological Answer :

- Target Engagement : The piperidine group may enhance blood-brain barrier penetration (logP ~2–3) or act as a sigma-1 receptor ligand. Computational docking (e.g., AutoDock Vina) can predict binding to CNS targets .

- SAR Studies : Compare with analogs lacking the piperidine group (e.g., pyridine-only derivatives) to assess its role in cytotoxicity or enzyme inhibition. Use in vitro assays (e.g., HEK293 cells) for IC₅₀ determination .

Advanced: How does the boronic ester’s stability impact storage and experimental design?

Q. Methodological Answer :

- Hydrolysis Mitigation : Store under anhydrous conditions (molecular sieves) and avoid protic solvents (e.g., MeOH, H₂O). Monitor stability via ¹¹B NMR (boron signal shift from ~30 ppm to ~18 ppm upon hydrolysis) .

- In Situ Protection : For moisture-sensitive reactions, use glovebox techniques or pre-dry solvents (e.g., THF over Na/benzophenone) .

Advanced: What computational methods predict the compound’s reactivity in cross-coupling reactions?

Q. Methodological Answer :

- DFT Calculations : Use Gaussian 16 to model transition states for Suzuki coupling. Focus on boron-oxygen bond dissociation energies and Pd-aryl bond formation .

- Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal catalysts/solvents based on substituent electronic profiles (Hammett σ values) .

Advanced: How can researchers validate the compound’s purity for biological assays?

Q. Methodological Answer :

- HPLC-DAD/MS : Use a C18 column (MeCN/H₂O + 0.1% TFA) to detect impurities <0.1%. Confirm absence of cytotoxic Pd residues (<10 ppm via ICP-MS) .

- Pharmacokinetic Profiling : Perform stability studies in PBS (pH 7.4) and liver microsomes to assess metabolic degradation rates .

Advanced: What strategies address low yields in the final coupling step?

Q. Methodological Answer :

- Microwave-Assisted Synthesis : Increase reaction temperature (100–150°C) to overcome kinetic barriers while minimizing decomposition .

- Additives : Add 10 mol% tetrabutylammonium bromide (TBAB) to improve phase transfer in biphasic systems .

- Precatalyst Activation : Pre-stir Pd catalysts with ligands (e.g., XPhos) for 30 mins to generate active species before adding substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.